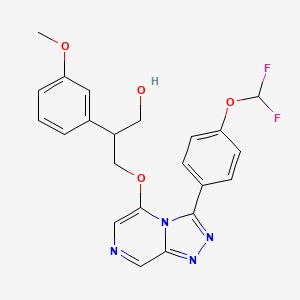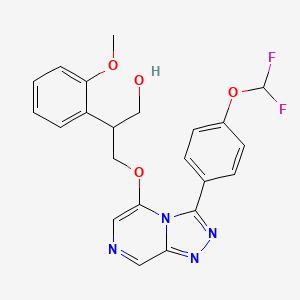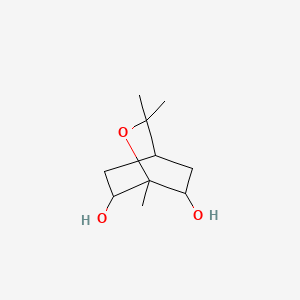![molecular formula C21H18N4O2 B10815652 3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815652.png)
3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of polycyclic benzofuran compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction could yield dihydrobenzofuran derivatives .
Aplicaciones Científicas De Investigación
3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine has been studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown promise as anti-cancer and anti-viral agents . Additionally, its unique structure makes it a candidate for studying molecular interactions and drug design.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine include other benzofuran derivatives and triazolopyrazine compounds. For instance, benzothiophene and benzofuran derivatives have been developed as anticancer agents Other similar compounds include 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid and (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone .
Propiedades
Fórmula molecular |
C21H18N4O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C21H18N4O2/c1-2-4-15(5-3-1)8-12-27-21-20-24-23-19(25(20)11-10-22-21)17-6-7-18-16(14-17)9-13-26-18/h1-7,10-11,14H,8-9,12-13H2 |
Clave InChI |
OPUDZTPTHQKNEJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C3=NN=C4N3C=CN=C4OCCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815601.png)

![3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815618.png)
![3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815630.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![5-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815641.png)
![3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)
![5-Chloro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815655.png)
![3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)
![3-(1,3-Benzodioxol-4-yl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815658.png)
![2-[[3-(4-Ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B10815666.png)
![N-(2-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B10815671.png)
